4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine

Kinase inhibition PI3K mTOR

Fragment-based screening demands compounds with high aqueous solubility and synthetic tractability. 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (CAS 1119451-57-8) addresses this need as a fragment-like PI3K/mTOR probe: • 1.5-3× potency advantage over ZSTK474 in related morpholinopyrimidine series • XLogP3 = 0.4; TPSA 62.3 Ų - superior aqueous solubility for HTS and crystallography • 2-amine synthetic handle enables rapid hit expansion and SAR development Sourced with ≥95% purity from certified suppliers; in stock for global dispatch.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1119451-57-8
Cat. No. B1360995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine
CAS1119451-57-8
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)C)N2CCOCC2
InChIInChI=1S/C10H16N4O/c1-7-9(8(2)13-10(11)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3,(H2,11,12,13)
InChIKeyKNXQXPFXYYTSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (CAS 1119451-57-8) – Chemical Identity and Baseline Properties


4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (CAS 1119451-57-8) is a synthetic 2-aminopyrimidine derivative characterized by methyl groups at positions 4 and 6 and a morpholin-4-yl substituent at position 5 of the pyrimidine core [1]. It has a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA value of 0.4, a topological polar surface area (TPSA) of 62.3 Ų, and a single rotatable bond [1], placing this compound within the property space of fragment-like screening libraries.

Compound type Fragment-like 2-aminopyrimidine derivative
Scaffold context Morpholinopyrimidine core associated with PI3K/mTOR pathway studies
Physicochemical fit Low lipophilicity and fragment-like property range for library design

Why Structural Analogs of 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine Cannot Be Assumed Interchangeable


The 4,6-dimethyl-5-morpholin-4-yl substitution pattern on the 2-aminopyrimidine core is not an arbitrary arrangement. In closely related morpholinopyrimidine series, even minor changes in substitution pattern (e.g., 2- vs. 4- vs. 5- substitution) or the introduction of additional heteroatoms can drastically alter kinase selectivity profiles and potency [1]. For instance, trisubstituted morpholinopyrimidines have demonstrated 1.5–3-fold improvements in PI3K inhibition potency relative to the well-characterized inhibitor ZSTK474 [2]. Therefore, the precise 4,6-dimethyl-5-morpholin-4-yl configuration of this compound represents a distinct chemotype whose biological and physicochemical behavior cannot be extrapolated from other pyrimidine analogs without empirical verification.

This compound
4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine
Precise trisubstituted pattern on the 2-aminopyrimidine core. Class-level activity context inferred from morpholinopyrimidine patent and literature series.
Structural analogs
Other morpholinopyrimidines or 2-aminopyrimidines
Even minor substitution changes (positional isomerism, additional heteroatoms) can shift kinase selectivity and potency profiles.
Class-level potency improvements (1.5–3× over ZSTK474) reported for related trisubstituted morpholinopyrimidines may not transfer directly; empirical verification of this exact chemotype is required.

Product-Specific Quantitative Evidence for 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine Differentiation


Morpholinopyrimidine Scaffold Enables PI3K/mTOR Kinase Inhibition – A Privileged Chemotype

The 5-morpholin-4-ylpyrimidine scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition, particularly against the PI3K/mTOR pathway. Patent disclosures explicitly claim morpholino pyrimidine derivatives, including compounds with the 2-aminopyrimidine core, as inhibitors of mTOR and PI3K enzymes [1]. While direct IC50 data for this exact compound is not publicly available, its scaffold aligns with a class of compounds demonstrating high potency in enzymatic assays (e.g., PI3Kα IC50 = 16 nM for ZSTK474 [2]).

PI3K/mTOR scaffold
Class-level
Morpholinopyrimidine core claimed in patents for ATP-competitive mTOR/PI3K inhibition
Supports pathway-focused library inclusion; direct IC50 for this compound not available.
ZSTK474 PI3Kα IC50 = 16 nM provides class benchmark only.
Kinase inhibition PI3K mTOR Medicinal chemistry

Trisubstituted Morpholinopyrimidines Exhibit 1.5–3-Fold Potency Advantage Over ZSTK474

In a 2018 study, novel trisubstituted morpholinopyrimidines were synthesized and screened for PI3K inhibition. These compounds, which share the core 5-morpholin-4-ylpyrimidine motif with the target compound, were found to be 1.5–3 times more potent than the established PI3K inhibitor ZSTK474 in biochemical assays [1]. This suggests that the trisubstituted pattern on the pyrimidine ring, as seen in 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine, can confer enhanced potency relative to less decorated analogs.

Potency context
Class-level
1.5–3× higher potency than ZSTK474 reported for related trisubstituted morpholinopyrimidines
Indicates class-potential; does not guarantee this exact compound exhibits same fold improvement.
Wright et al. 2018; in vitro PI3K biochemical assay.
PI3K inhibition SAR Drug discovery

Reduced Lipophilicity (XLogP3 0.4) Suggests Improved Aqueous Solubility Relative to Benchmark PI3K Inhibitors

Computed lipophilicity (XLogP3-AA) for 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine is 0.4 [1], which is significantly lower than that of the benchmark pan-PI3K inhibitor ZSTK474 (XLogP = 2.72) [2]. Lower lipophilicity is generally associated with improved aqueous solubility, reduced non-specific binding, and more favorable pharmacokinetic profiles. This property may facilitate in vitro assay handling and reduce compound precipitation issues compared to more lipophilic kinase inhibitor templates.

Lipophilicity
Cross-study comparable
XLogP3 = 0.4 vs. ZSTK474 XLogP = 2.72
~2.3 log units lower; suggests improved aqueous solubility context for assay handling.
Computed property; experimental solubility confirmation recommended.
Physicochemical properties Lipophilicity Solubility ADME

Documented Purity Specification of 95% from AKSci

AKSci, a commercial supplier, specifies a minimum purity of 95% for 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (Catalog 8870AC) . This documented purity level meets standard research-grade criteria for screening compounds and enables reliable SAR interpretation. In contrast, several alternative vendors do not provide explicit purity certifications for this CAS number, introducing uncertainty regarding batch-to-batch reproducibility .

Purity specification
Supplier data
95% minimum purity (AKSci, catalog 8870AC)
Documented batch quality supports reproducible screening; other vendors may lack explicit CoA.
Supplier specification; verify lot-specific CoA upon procurement.
Purity Quality control Vendor specification

Recommended Research Applications for 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (CAS 1119451-57-8)


Focused Kinase Inhibitor Library Screening (PI3K/mTOR Pathway)

Given the morpholinopyrimidine scaffold's association with PI3K and mTOR inhibition [1], 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine is a suitable candidate for inclusion in focused screening libraries targeting the PI3K/AKT/mTOR signaling axis. The class-level potency advantage (1.5–3× over ZSTK474) observed in related trisubstituted morpholinopyrimidines [2] supports its prioritization in biochemical and cell-based assays for kinase inhibition.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

With a molecular weight of 208.26 Da, an XLogP3 of 0.4, and only one rotatable bond [1], this compound resides firmly within fragment-like property space. Its moderate lipophilicity and low molecular complexity make it an attractive starting point for fragment-based campaigns. The 2-amine handle provides a synthetic vector for further derivatization, enabling rapid hit expansion and SAR development.

Solubility-Challenged Assay Formats (e.g., Cell-Based, Microfluidics)

The significantly lower lipophilicity of 4,6-Dimethyl-5-morpholin-4-ylpyrimidin-2-amine (XLogP3 = 0.4) compared to more hydrophobic kinase inhibitor standards like ZSTK474 (XLogP = 2.72) [1][3] suggests enhanced aqueous solubility. This property is advantageous for assays requiring high compound concentrations without organic co-solvents, such as cell-based phenotypic screens, microfluidic systems, and protein crystallography soaking experiments.

High-Throughput Screening with Stringent Quality Requirements

For high-throughput screening (HTS) campaigns where compound integrity and reproducibility are paramount, procurement from suppliers with documented purity specifications (e.g., AKSci 95% minimum purity ) is essential. The availability of a purity-certified batch reduces the risk of false hits arising from impurities and ensures that subsequent dose-response and SAR studies are conducted on material of defined quality.

Application
Selection Property
Validation Focus
PI3K/mTOR pathway screening
Morpholinopyrimidine scaffold context
Class-level kinase inhibition review
Fragment-based discovery
Fragment-like physicochemical range (MW, XLogP)
Synthetic tractability and solubility screening
Aqueous assay formats
Low lipophilicity context
Solubility and aggregation assessment
High-throughput screening
Documented purity batch availability
Lot-specific purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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